Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride
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Overview
Description
“Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride” is a chemical compound . It is also known as "tert-butyl (4aR,7aS)-hexahydropyrrolo [3,4-b] [1,4]oxazine-6 (2H)-carboxylate–tert-butyl (4aS,7aR)-hexahydropyrrolo [3,4-b] [1,4]oxazine-6 (2H)-carboxylate (1/1) dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1
. The molecular weight is 221.68 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Stereochemical Analysis and NMR Studies
Research has leveraged Density Functional Theory (DFT) methods to model NMR parameters, aiding in the conformational analysis of cis-fused methyl octahydrocyclopenta[d][1,3]oxazines among others. This methodology enables the determination of preferred conformations and the calculation of proton chemical shifts and vicinal coupling constants, which are then compared to experimentally measured values. The agreement found between calculated and experimental data supports the viability of DFT methods for conformational studies of similar systems (Tähtinen et al., 2003).
Synthetic Methodologies
Research has also focused on the development of new synthetic routes and methodologies for creating compounds with potential therapeutic applications. For instance, methods have been explored for the synthesis of dihydro-1,4-thiazines, revealing insights into reduction processes and the potential for creating novel heterocyclic compounds with specific functional groups (Kitchin & Stoodley, 1973). Additionally, studies on the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions of diazo compounds have been pivotal in synthesizing highly functionalized cyclopentanes, showcasing the versatility of diazo compounds in organic synthesis (Yakura et al., 1999).
Applications in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the synthesis of various novel compounds, such as the development of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives. These compounds have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, indicating the potential for therapeutic applications in treating nausea and vomiting associated with chemotherapy (Kawakita et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): taking off immediately all contaminated clothing and rinsing skin with water/shower .
Future Directions
Mechanism of Action
Mode of Action
The compound, which contains a 1,4-oxazine linker, has been theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state when linked to appropriate conjugated molecules to carbon electrodes . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Properties
IUPAC Name |
methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFTWGLPOFFGS-UJXVHCJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2[C@@H](C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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